Steric Bulk at C-3: tert-Butyl vs. Methyl – Impact on Molecular Volume and Target Complementarity
The tert-butyl group at C-3 imposes significantly greater van der Waals volume than the methyl substituent found in close analogs such as ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9). This steric differentiation directly affects shape complementarity with enzyme active sites and protein binding pockets. Tert-butyl substituents occupy approximately 3× the volume of methyl groups and restrict rotational freedom of the adjacent isothiazole ring, potentially enhancing binding selectivity. In a parallel isothiazole antiviral scaffold series, 3-substituent identity was the primary determinant of differential activity against enteroviruses, with larger alkyl chains yielding distinct SAR profiles [1]. As a mitotic checkpoint inhibitor scaffold class, 3-position substitution dictates potency and selectivity [2].
| Evidence Dimension | Steric bulk of C-3 substituent |
|---|---|
| Target Compound Data | tert-Butyl group (C(CH₃)₃); estimated van der Waals volume ~57 ų |
| Comparator Or Baseline | Methyl group (CH₃); estimated van der Waals volume ~17 ų (e.g., CAS 34859-65-9, CAS 1539412-74-2) |
| Quantified Difference | ~3.4× greater volume for tert-butyl vs. methyl |
| Conditions | Calculated from standard atomic van der Waals radii; SAR context from isothiazole antiviral and mitotic checkpoint inhibitor series [1][2] |
Why This Matters
The tert-butyl group provides enhanced shape complementarity and restricted conformational flexibility that the methyl-substituted analogs cannot reproduce, making this compound a preferred scaffold when protein pockets demand greater steric occupancy.
- [1] Pinna GA et al. Synthesis of new 3,4,5-trisubstituted isothiazoles as effective inhibitory agents of enteroviruses. Bioorg Med Chem. 1999; 7(3): 451–460. Structure–activity relationship studies demonstrated that 3-substituent identity is the primary determinant of differential antiviral activity. View Source
- [2] Bayer Pharma AG. Amino-substituted isothiazoles. WO2015113920A1. 2015. Isothiazole scaffold with substitution at the 3-position as mitotic checkpoint inhibitors; 3-substituent identity critical for potency and selectivity. View Source
